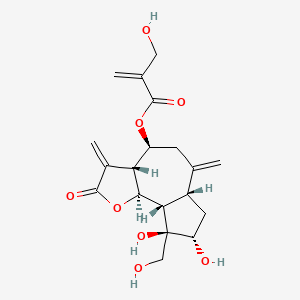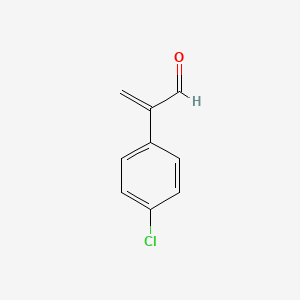
2-(4-Chlorophenyl)prop-2-enal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone,1-(3-furanyl)-(9CI) can be achieved through several methods. One common approach involves the acylation of furan using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
Furan+Acetyl chlorideAlCl31-(3-furanyl)ethanone+HCl
Another method involves the use of acetylfuran as a starting material, which can be synthesized by the reaction of furan with acetic anhydride in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of Ethanone,1-(3-furanyl)-(9CI) typically involves large-scale acylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production and minimizes waste.
化学反応の分析
Types of Reactions
Ethanone,1-(3-furanyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form furan-3-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can yield 1-(3-furanyl)ethanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Furan-3-carboxylic acid
Reduction: 1-(3-furanyl)ethanol
Substitution: Halogenated, nitrated, or sulfonated furan derivatives
科学的研究の応用
Ethanone,1-(3-furanyl)-(9CI) has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents.
作用機序
The mechanism of action of Ethanone,1-(3-furanyl)-(9CI) depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The ketone group can undergo nucleophilic addition reactions, while the furan ring can participate in aromatic substitution reactions, influencing its reactivity and interactions.
類似化合物との比較
Similar Compounds
1-(2-furanyl)ethanone: Similar structure but with the ketone group attached to the 2-position of the furan ring.
1-(2,4-dimethyl-3-furanyl)ethanone: Contains additional methyl groups on the furan ring, affecting its chemical properties.
1-(2,5-dimethyl-3-furanyl)ethanone: Another derivative with methyl groups at different positions on the furan ring.
Uniqueness
Ethanone,1-(3-furanyl)-(9CI) is unique due to the position of the ketone group on the 3-position of the furan ring, which influences its reactivity and potential applications. The specific arrangement of atoms in this compound can lead to distinct chemical behavior and interactions compared to its isomers and derivatives.
特性
分子式 |
C9H7ClO |
|---|---|
分子量 |
166.60 g/mol |
IUPAC名 |
2-(4-chlorophenyl)prop-2-enal |
InChI |
InChI=1S/C9H7ClO/c1-7(6-11)8-2-4-9(10)5-3-8/h2-6H,1H2 |
InChIキー |
ZICVLQIBACADSX-UHFFFAOYSA-N |
正規SMILES |
C=C(C=O)C1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




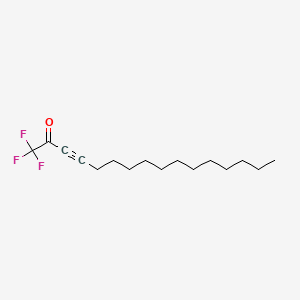
![4-[Bis[(5-tert-butyl-4-hydroxy-2-methylphenyl)sulfanyl]methylsulfanyl]-2-tert-butyl-5-methylphenol](/img/structure/B14310379.png)
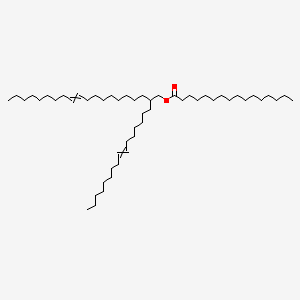

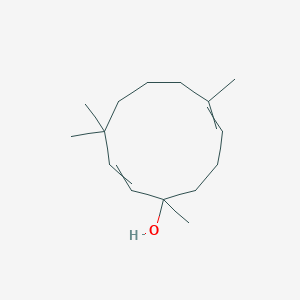

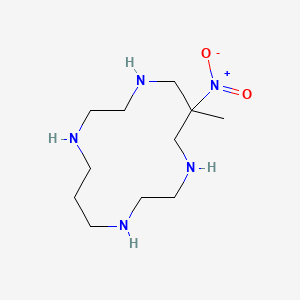
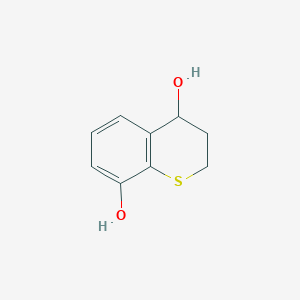
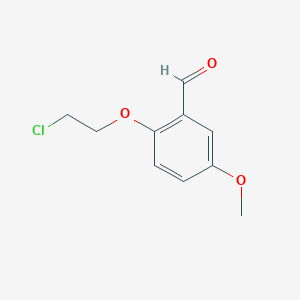
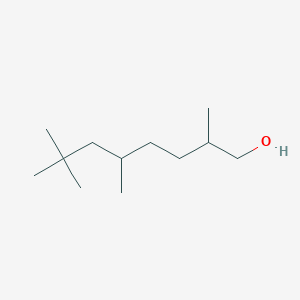
![N'-[2-(trichloromethyl)-1,3-dioxolan-2-yl]benzenecarboximidamide](/img/structure/B14310437.png)
